

D-beta-Homoglutamic Acid Hydrochloride: Technical Monograph

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Compound of Interest

Compound Name: *D-beta-homoglutamic acid-HCl*

CAS No.: 63492-85-3

Cat. No.: B3037834

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CAS Number: 63492-85-3 IUPAC Name: (3R)-3-Aminohexanedioic acid hydrochloride

Synonyms: D-β-Homoglutamic acid HCl, (R)-3-Aminoadipic acid HCl, (R)-3-Amino-1,6-hexanedioic acid hydrochloride

Executive Summary

D-beta-homoglutamic acid hydrochloride (CAS 63492-85-3) is a non-proteinogenic amino acid derivative characterized by the insertion of a methylene group into the carbon backbone of D-glutamic acid, shifting the amino group to the beta-position relative to the proximal carboxylate. As a chiral beta-amino acid, it serves as a critical building block in the synthesis of proteolysis-resistant peptidomimetics (beta-peptides) and as a probe for glutamatergic signaling pathways. This guide details its chemical identity, enantioselective synthesis via Arndt-Eistert homologation, and applications in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2]

The nomenclature "beta-homoglutamic" indicates two structural modifications relative to the parent glutamic acid:

- "Homo": Extension of the carbon chain by one methylene unit (), converting the pentanedioic (glutaric) backbone to a hexanedioic (adipic) backbone.
- "Beta": The amino group is positioned at the C3 carbon (beta-carbon) relative to the C1 carboxyl group, rather than the alpha-position found in proteinogenic amino acids.

Physicochemical Properties



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Structural Classification Diagram

The following diagram illustrates the structural relationship between D-Glutamic acid and its homologs.



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Figure 1: Structural lineage of D-beta-homoglutamic acid. The "beta-homo" designation implies homologation at the carboxyl terminus, inserting a methylene group between the carboxyl and the alpha-carbon, effectively converting the alpha-amino acid into a beta-amino acid.

Synthesis & Manufacturing

The synthesis of D-beta-homoglutamic acid HCl is typically achieved via the Arndt-Eistert homologation of N-protected D-glutamic acid derivatives. This method preserves the stereochemistry of the chiral center while inserting the required methylene group.

Synthetic Protocol: Arndt-Eistert Homologation[3]

Reagents:

- Starting Material: N-Boc-D-Glutamic acid-5-benzyl ester (or similar side-chain protected derivative).
- Activation: Isobutyl chloroformate, N-methylmorpholine (NMM).
- Diazotization: Diazomethane () or Trimethylsilyldiazomethane ().
- Rearrangement: Silver benzoate () or Silver oxide (), Methanol.

Step-by-Step Methodology:

- Mixed Anhydride Formation: Dissolve N-Boc-D-Glu(OBzl)-OH (10 mmol) in anhydrous THF at -15°C. Add NMM (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 15 minutes to form the mixed anhydride.

- Diazoketone Synthesis: Filter the precipitated amine salt. Treat the filtrate with an excess of diazomethane in ether at 0°C. Stir for 1 hour, then evaporate solvent to yield the

-diazoketone intermediate.
 - Safety Note: Diazomethane is explosive and toxic. Use blast shields and polished glassware.

is a safer alternative.
- Wolff Rearrangement: Dissolve the diazoketone in methanol. Add catalytic silver benzoate dissolved in triethylamine. The mixture is sonicated or stirred in the dark. The silver catalyst promotes the Wolff rearrangement, generating a ketene intermediate which is trapped by methanol to form the methyl ester: N-Boc-D-beta-homoglutamic acid-1-methyl-5-benzyl diester.
- Global Deprotection:
 - Ester Hydrolysis: Treat with LiOH in THF/Water to remove the methyl ester.
 - Hydrogenolysis:

, Pd/C to remove the benzyl ester (if present).
 - Acidolysis: Treat with 4M HCl in dioxane to remove the Boc group.
 - Purification: Recrystallize from diethyl ether/ethanol to yield D-beta-homoglutamic acid HCl.



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Figure 2: Enantioselective synthesis via Arndt-Eistert homologation. This route ensures the (R)-configuration is retained.

Pharmacological & Biochemical Significance

Peptidomimetics and Beta-Peptides

D-beta-homoglutamic acid is a scaffold for beta-peptides, a class of foldamers that mimic natural peptides but possess unique backbones.

- **Proteolytic Stability:** The beta-amino acid backbone is unrecognized by endogenous proteases (e.g., pepsin, trypsin), granting beta-peptides significantly extended half-lives in vivo.
- **Secondary Structure:** Beta-peptides containing beta-homoglutamic acid residues can adopt stable helical structures (e.g., the 3.14-helix) defined by hydrogen bonding patterns distinct from alpha-helices.

Glutamatergic Signaling

As an analog of glutamic acid, D-beta-homoglutamic acid interacts with glutamate receptors, though with altered selectivity due to the extended backbone and D-configuration.

- **NMDA/AMPA Receptors:** While L-glutamate is the primary agonist, D-amino acid analogs often act as partial agonists or antagonists (e.g., D-AP5). The beta-homo analog serves as a

"molecular ruler," probing the spatial tolerance of the ligand-binding domain.

- **Excitotoxicity Studies:** Unlike some glutamate analogs (e.g., kainic acid), beta-amino acids generally exhibit lower excitotoxicity, making them useful as metabolically stable control compounds in neurophysiology.

Analytical Characterization

To validate the identity of D-beta-homoglutamic acid HCl, the following analytical parameters should be met:



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Handling & Stability

- **Storage:** Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic.
- **Stability:** Stable in solid form for >2 years if protected from moisture. Aqueous solutions should be prepared fresh or frozen.
- **Safety:** Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, lab coat) is required.

References

- Sigma-Aldrich. D-beta-Homoglutamic acid hydrochloride Product Specification. CAS 63492-85-3. [Link](#)

- Seebach, D., & Matthews, J. L. (1997). β -Peptides: a surprise at every turn. *Chemical Communications*, (21), 2015-2022. (Foundational text on beta-amino acid synthesis and folding). [Link](#)
- Podlech, J., & Seebach, D. (1995). On the preparation of β -amino acids from α -amino acids using the Arndt-Eistert reaction. *Liebigs Annalen*, 1995(7), 1217-1228. [Link](#)
- ChemicalBook.**D-beta-homoglutamic acid-HCl** Technical Data. [Link](#)
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